2,2-dimethyl-4-(methylsulfanyl)pyrrolidine
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Overview
Description
2,2-Dimethyl-4-(methylsulfanyl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by the presence of a pyrrolidine ring substituted with two methyl groups at the 2-position and a methylsulfanyl group at the 4-position. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-(methylsulfanyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of Methyl Groups:
Addition of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent like methylthiol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(methylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced pyrrolidine derivatives
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
2,2-Dimethyl-4-(methylsulfanyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-(methylsulfanyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpyrrolidine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylpyrrolidine: Lacks the dimethyl substitution at the 2-position, leading to variations in biological activity and applications.
Uniqueness
2,2-Dimethyl-4-(methylsulfanyl)pyrrolidine is unique due to the presence of both the dimethyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2613384-00-0 |
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Molecular Formula |
C7H15NS |
Molecular Weight |
145.3 |
Purity |
95 |
Origin of Product |
United States |
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